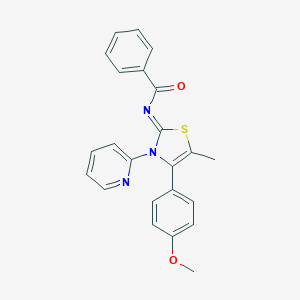![molecular formula C13H11N3OS B427533 7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B427533.png)
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes a thieno and pyridazine moiety, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and pyridazine derivatives under specific reaction conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the thieno or pyridazine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
7-amino-5-methyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one can be compared with other similar heterocyclic compounds, such as:
8-Amino-5-chloro-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione: This compound shares a similar pyridazine core but differs in its substituents and overall structure.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with different heteroatoms and functional groups. The uniqueness of this compound lies in its specific combination of thieno and pyridazine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11N3OS |
|---|---|
Molekulargewicht |
257.31g/mol |
IUPAC-Name |
5-amino-7-methyl-3-phenylthieno[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-8-10-7-15-16(9-5-3-2-4-6-9)13(17)11(10)12(14)18-8/h2-7H,14H2,1H3 |
InChI-Schlüssel |
RLFIYMGVRBEOTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=NN(C(=O)C2=C(S1)N)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C2C=NN(C(=O)C2=C(S1)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Bromophenyl)-2-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B427452.png)
![(4-Cyclohexylphenyl)[2-(4-morpholinyl)-4-phenyl-1,3-thiazol-5-yl]methanone](/img/structure/B427453.png)


![2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B427459.png)
![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)
![6-Amino-3-ethyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B427465.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-5-oxo-4-phenyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427469.png)


![6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B427478.png)
![7-(2-Naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B427480.png)
